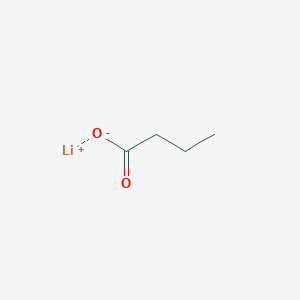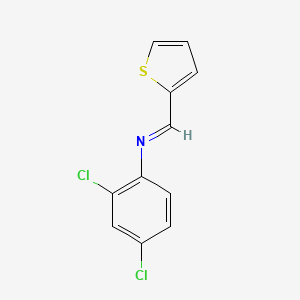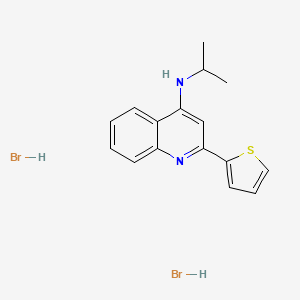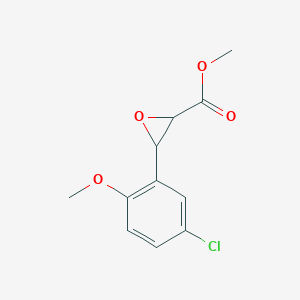![molecular formula C14H26O2Si B11947215 2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one CAS No. 91633-62-4](/img/structure/B11947215.png)
2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[METHOXY[1-(TRIMETHYLSILYL)CYCLOPROPYL]METHYL]CYCLOHEXANONE is a chemical compound with the molecular formula C14H26O2Si and a molecular weight of 254.448 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group substituted with a trimethylsilyl group and a methoxy group attached to a cyclohexanone ring . It is used in various research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-[METHOXY[1-(TRIMETHYLSILYL)CYCLOPROPYL]METHYL]CYCLOHEXANONE involves several steps. One common method includes the reaction of cyclohexanone with a methoxy-substituted cyclopropyl compound in the presence of a trimethylsilyl reagent . The reaction conditions typically involve the use of a strong base and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2-[METHOXY[1-(TRIMETHYLSILYL)CYCLOPROPYL]METHYL]CYCLOHEXANONE undergoes various chemical reactions, including:
Substitution: The methoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, inert atmospheres, and specific solvents to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[METHOXY[1-(TRIMETHYLSILYL)CYCLOPROPYL]METHYL]CYCLOHEXANONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[METHOXY[1-(TRIMETHYLSILYL)CYCLOPROPYL]METHYL]CYCLOHEXANONE involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions . The methoxy group can influence the compound’s solubility and interaction with other molecules . These properties make it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
2-[METHOXY[1-(TRIMETHYLSILYL)CYCLOPROPYL]METHYL]CYCLOHEXANONE can be compared with other similar compounds, such as:
Cyclohexanone: A simpler ketone without the methoxy and trimethylsilyl groups.
Trimethylsilyl-substituted cyclopropyl compounds: Compounds with similar trimethylsilyl groups but different core structures.
Methoxy-substituted cyclohexanones: Compounds with methoxy groups attached to the cyclohexanone ring but lacking the cyclopropyl group.
The uniqueness of 2-[METHOXY[1-(TRIMETHYLSILYL)CYCLOPROPYL]METHYL]CYCLOHEXANONE lies in its combination of functional groups, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
91633-62-4 |
|---|---|
Molecular Formula |
C14H26O2Si |
Molecular Weight |
254.44 g/mol |
IUPAC Name |
2-[methoxy-(1-trimethylsilylcyclopropyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H26O2Si/c1-16-13(11-7-5-6-8-12(11)15)14(9-10-14)17(2,3)4/h11,13H,5-10H2,1-4H3 |
InChI Key |
GMDYHIXLGVANRC-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CCCCC1=O)C2(CC2)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid](/img/structure/B11947140.png)

![4-{[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}benzonitrile](/img/structure/B11947144.png)


![5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide](/img/structure/B11947163.png)
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11947165.png)





![1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid](/img/structure/B11947200.png)

